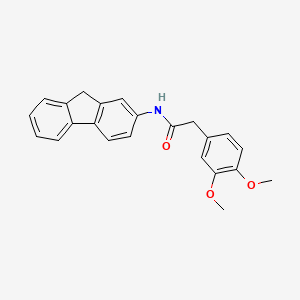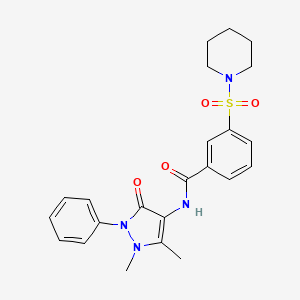![molecular formula C14H14F3N3O B6112867 6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6112867.png)
6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE is an organic compound belonging to the class of dihydropyrimidinones This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrimidinone core The propyl group at the 6-position adds to its structural uniqueness
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic synthesis. One common approach is the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3-(TRIFLUOROMETHYL)PHENYL]: Shares a similar dihydropyrimidinone core but differs in the substitution pattern.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl phenyl group but lacks the dihydropyrimidinone structure.
Uniqueness
6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-propyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-2-4-10-8-12(21)20-13(18-10)19-11-6-3-5-9(7-11)14(15,16)17/h3,5-8H,2,4H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZJSEIBXFTSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)valinamide](/img/structure/B6112786.png)
![ethyl N-{[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]carbonyl}glycinate](/img/structure/B6112789.png)

![2-(3-methoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6112814.png)
![9-(2-phenylvinyl)-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6112825.png)
![N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6112844.png)
![7-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6112849.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine](/img/structure/B6112855.png)

![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE](/img/structure/B6112871.png)
![4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
![N-{1-[(2-chlorophenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6112885.png)
![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B6112897.png)
